molecular formula C18H14O3 B6406390 2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% CAS No. 139082-96-5

2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95%

Cat. No.: B6406390
CAS No.: 139082-96-5
M. Wt: 278.3 g/mol
InChI Key: FRRSTFUAPCZCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(naphthalen-1-yl)benzoic acid (2M4NB) is a type of organic compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of 160-162 °C and a molecular weight of 254.27 g/mol. 2M4NB is used as a reagent in organic synthesis and as a building block for a variety of compounds. It is also used as a starting material for the synthesis of various drugs, such as antibiotics and anti-inflammatory agents.

Scientific Research Applications

2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% has a wide range of applications in scientific research, including in the synthesis of drugs, the study of enzyme-catalyzed reactions, and the development of new materials. It is also used as a starting material for the synthesis of various drugs, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are important regulators of inflammation, pain, and fever. By inhibiting the activity of COX-2, 2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also easy to store and handle, making it suitable for use in a wide range of experiments. However, its low solubility in water makes it unsuitable for use in aqueous solutions.

Future Directions

Future research on 2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% should focus on its potential applications in the development of new drugs and materials, as well as its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Additionally, further research into its mechanism of action could lead to the development of more effective inhibitors of COX-2. Additionally, research into its effects on other enzymes involved in inflammation and pain could lead to new therapeutic strategies. Finally, research into its potential toxicity and side effects should be conducted in order to ensure its safe use in humans.

Synthesis Methods

2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of naphthol with hydrochloric acid to form 2-chloro-4-(naphthalen-1-yl)benzoic acid. This intermediate is then reacted with sodium methoxide to give 2-Methoxy-4-(naphthalen-1-yl)benzoic acid, 95%.

Properties

IUPAC Name

2-methoxy-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-11-13(9-10-16(17)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSTFUAPCZCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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